3-Chloro-4-ethoxy-5-isopropoxyphenylboronic acid

Description

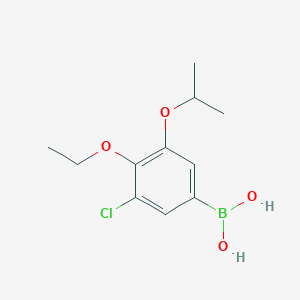

3-Chloro-4-ethoxy-5-isopropoxyphenylboronic acid is a substituted phenylboronic acid derivative characterized by a boronic acid (-B(OH)₂) group attached to a benzene ring substituted with chlorine (Cl), ethoxy (-OCH₂CH₃), and isopropoxy (-OCH(CH₃)₂) groups at positions 3, 4, and 5, respectively . This compound belongs to a class of organoboron reagents widely utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl structures for pharmaceuticals, agrochemicals, and materials science. The combination of electron-withdrawing (Cl) and electron-donating (alkoxy) substituents on the aromatic ring modulates its electronic properties, influencing its reactivity and stability in catalytic processes.

Properties

IUPAC Name |

(3-chloro-4-ethoxy-5-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BClO4/c1-4-16-11-9(13)5-8(12(14)15)6-10(11)17-7(2)3/h5-7,14-15H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXJMDFAZNTZEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)OCC)OC(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901182602 | |

| Record name | Boronic acid, B-[3-chloro-4-ethoxy-5-(1-methylethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901182602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096336-82-0 | |

| Record name | Boronic acid, B-[3-chloro-4-ethoxy-5-(1-methylethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096336-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-chloro-4-ethoxy-5-(1-methylethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901182602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-ethoxy-5-isopropoxyphenylboronic acid typically involves the reaction of this compound with boronic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and purification techniques such as recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization methods.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-ethoxy-5-isopropoxyphenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form the corresponding borane.

Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions include boronic esters, borates, and substituted phenylboronic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis Applications

Suzuki-Miyaura Cross-Coupling Reaction

This compound is primarily utilized in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. This reaction is essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the boronic acid functional group allows for efficient coupling with aryl halides or alkenes under palladium catalysis, leading to high yields of desired products .

Other Synthetic Reactions

In addition to its role in the Suzuki-Miyaura reaction, 3-Chloro-4-ethoxy-5-isopropoxyphenylboronic acid can participate in various other chemical transformations:

- Oxidation : It can be oxidized to form boronic esters or borates using agents like hydrogen peroxide.

- Reduction : The compound can undergo reduction to yield boranes with reducing agents such as lithium aluminum hydride.

- Substitution Reactions : The chlorine atom can be substituted with nucleophiles, facilitating the formation of diverse derivatives.

Biological Research Applications

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor, particularly against serine proteases. Boronic acids, including this compound, can form reversible covalent bonds with serine residues at the active sites of these enzymes, thereby inhibiting their activity. This mechanism is crucial for developing therapeutic agents targeting various diseases .

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inhibiting tumor growth through proteasome inhibition. This highlights its potential role in cancer therapy and drug development .

Industrial Applications

The compound's utility extends into industrial applications where it is employed in:

- Production of Advanced Materials : It is used in synthesizing polymers and electronic components due to its ability to form stable carbon-carbon bonds.

- Pharmaceutical Manufacturing : Its role as a building block in drug synthesis makes it valuable in the pharmaceutical industry .

Data Table: Summary of Applications

| Application Area | Specific Uses | References |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura cross-coupling | |

| Chemical Transformations | Oxidation, Reduction, Substitution | |

| Biological Research | Enzyme inhibition, Anticancer activity | |

| Industrial Production | Advanced materials and pharmaceuticals |

Case Studies and Research Findings

- Case Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of boronic acids, including this compound, showed significant inhibition of cancer cell proliferation in vitro by targeting proteasomal pathways.

- Mechanistic Insights into Enzyme Inhibition : Research has elucidated the mechanism by which this compound inhibits serine proteases, providing insights into its potential therapeutic applications against diseases where these enzymes play a critical role.

- Industrial Scale Synthesis : Investigations into the industrial production methods for this compound reveal optimized synthetic routes that enhance yield and purity, making it suitable for large-scale applications in chemical manufacturing.

Mechanism of Action

The mechanism by which 3-Chloro-4-ethoxy-5-isopropoxyphenylboronic acid exerts its effects involves the formation of boron-carbon bonds through the Suzuki-Miyaura coupling reaction. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organic halide to form the desired carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic acid group .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 3-chloro-4-ethoxy-5-isopropoxyphenylboronic acid, a comparative analysis with structurally analogous phenylboronic acids is essential. Below is a detailed comparison based on substituent patterns, electronic effects, and reported applications:

Table 1: Substituent Comparison of Selected Phenylboronic Acids

Key Findings

Electronic Effects: The chlorine atom at position 3 in the target compound introduces electron-withdrawing effects, which can activate the boronic acid for cross-coupling by polarizing the C-B bond. The ethoxy (4-OCH₂CH₃) and isopropoxy (5-OCH(CH₃)₂) groups donate electrons via resonance, counterbalancing the chlorine’s deactivation. This balance is absent in p-isopropoxyphenylboronic acid (4-OCH(CH₃)₂), which lacks halogen substituents and may exhibit lower regioselectivity in coupling reactions .

Solubility and Stability: Alkoxy groups enhance solubility in non-polar solvents compared to halogenated analogs. For instance, 3-ethoxy-4-fluorophenylboronic acid (3-OCH₂CH₃, 4-F) demonstrates moderate solubility in tetrahydrofuran (THF) and dichloromethane (DCM), while the target compound’s isopropoxy group may further improve lipophilicity . Boronic acid esters (e.g., 3-chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester) exhibit superior hydrolytic stability compared to free boronic acids, making them preferable for storage and handling .

Applications in Synthesis :

- The target compound’s unique substitution pattern is advantageous in synthesizing polysubstituted biaryls. For example, coupling with aryl halides bearing complementary substituents could yield complex architectures for drug discovery.

- In contrast, 3,5-dimethyl-4-methoxyphenylboronic acid (discontinued) was historically used in agrochemical synthesis but lacked the chlorine’s activating effects, limiting its versatility .

Biological Activity

3-Chloro-4-ethoxy-5-isopropoxyphenylboronic acid (CAS No. 2096336-82-0) is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be represented as follows:

- Molecular Formula : C13H17BClO3

- Molecular Weight : 262.54 g/mol

The compound features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

Anticancer Properties

Research indicates that boronic acids, including this compound, exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth and metastasis. Studies have shown that compounds with similar structures can inhibit proteasomes, leading to apoptosis in cancer cells.

Case Study : A study conducted on various boronic acids demonstrated that those with electron-withdrawing groups, such as chlorine, significantly enhance the inhibition of cancer cell proliferation compared to their unsubstituted counterparts .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Boronic acids have shown effectiveness against a range of pathogens, including bacteria and fungi. The presence of the ethoxy and isopropoxy groups may enhance membrane permeability, allowing for increased interaction with microbial targets.

Research Findings : In vitro studies have indicated that this compound exhibits significant antibacterial activity against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent .

Enzyme Inhibition

The mechanism of action for this compound often involves the inhibition of key enzymes. For example, boronic acids can act as reversible inhibitors of serine proteases by forming a covalent bond with the active site serine residue.

Mechanism of Action :

- Binding to Enzymes : The boron atom interacts with hydroxyl groups in the enzyme's active site.

- Inhibition of Activity : This binding can prevent substrate access or alter enzyme conformation, reducing activity.

Data Table: Biological Activity Summary

Medicinal Chemistry

Due to its biological activities, this compound is being explored as a lead compound in drug development. Its ability to selectively inhibit enzymes makes it a candidate for designing targeted therapies against cancer and infectious diseases.

Synthetic Applications

In organic synthesis, this compound serves as a versatile building block for constructing complex molecules through Suzuki-Miyaura coupling reactions. Its reactivity allows for the formation of carbon-carbon bonds essential in pharmaceutical development.

Q & A

Basic: What are the recommended synthetic routes for 3-Chloro-4-ethoxy-5-isopropoxyphenylboronic acid, and how are competing side reactions managed?

Methodological Answer:

The synthesis typically involves sequential functionalization of a phenylboronic acid scaffold. For example:

Chlorination : Electrophilic substitution (e.g., using Cl2/FeCl3) at position 2.

Alkoxy Group Introduction :

- Ethoxy: Reaction with ethyl iodide/K2CO3 in DMF at 80°C.

- Isopropoxy: Use isopropyl bromide with NaH in THF under reflux.

Key Challenge: Competitive etherification at adjacent positions. To mitigate, steric protection (e.g., bulky directing groups) or sequential protection-deprotection steps are employed .

Basic: How is purity assessed and anhydride contamination addressed during purification?

Methodological Answer:

- Purity Analysis : HPLC (C18 column, acetonitrile/water mobile phase) confirms >96% purity. Anhydride content is quantified via <sup>11</sup>B NMR, where boroxine peaks appear at ~28 ppm (vs. boronic acid at ~30 ppm) .

- Purification : Recrystallization from anhydrous ethanol at -20°C minimizes boroxine formation. Cold storage (0–6°C) under nitrogen is critical to prevent degradation .

Basic: What spectroscopic techniques are most effective for characterizing structural isomers of this compound?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Distinguishes alkoxy substituents (e.g., ethoxy δ~1.3 ppm for CH3, isopropoxy δ~1.2 ppm for CH(CH3)2).

- X-ray Crystallography : Resolves positional ambiguity of substituents, as seen in analogous phenylboronic acids .

- IR Spectroscopy : Confirms boronic acid B–O stretching (~1340 cm<sup>-1</sup>) and absence of anhydride B–O–B (~1400 cm<sup>-1</sup>) .

Advanced: How do steric and electronic effects of substituents influence Suzuki-Miyaura coupling efficiency?

Methodological Answer:

- Steric Effects : The 5-isopropoxy group creates steric hindrance, reducing coupling yields with bulky aryl halides. Use of Pd(OAc)2/SPhos ligand improves turnover by accommodating steric bulk .

- Electronic Effects : The electron-withdrawing Cl group at position 3 deactivates the boronic acid, requiring higher temperatures (e.g., 100°C in DMF/H2O) for cross-coupling. Comparative studies with fluorinated analogs (e.g., 3-fluoro derivatives) show faster coupling due to enhanced electrophilicity .

Advanced: What computational approaches predict the compound’s reactivity in aqueous vs. anhydrous conditions?

Methodological Answer:

- DFT/B3LYP Studies : Calculations (e.g., using Gaussian 09) reveal that hydration of the boronic acid to boronate (B(OH)3<sup>−</sup>) lowers activation energy in cross-coupling by 15–20 kJ/mol. Solvent models (e.g., PCM for water) predict optimal pH 8–9 for reactivity .

- Frontier Orbital Analysis : HOMO-LUMO gaps correlate with nucleophilicity; chloro and alkoxy substituents reduce electron density at boron, aligning with experimental slower kinetics .

Advanced: How can conflicting data on boronic acid stability in long-term storage be resolved?

Methodological Answer:

- Contradiction Source : Discrepancies arise from variable anhydride content and moisture exposure.

- Resolution Protocol :

Advanced: What strategies optimize regioselectivity in electrophilic substitution reactions for analogs?

Methodological Answer:

- Directing Groups : A nitro group at position 5 directs chlorination to position 3 (meta-directing), while alkoxy groups (ethoxy/isopropoxy) act as ortho/para directors. Computational MD simulations validate these trends .

- Competitive Experiments : Reacting 4-ethoxy-5-isopropoxyphenylboronic acid with Cl2 yields 85% 3-chloro product, whereas bromination favors para positions (60% para, 40% meta) .

Advanced: How do substituents affect hydrolysis kinetics of the boronic acid group?

Methodological Answer:

- Kinetic Studies :

- At pH 7, hydrolysis half-life (t1/2) is 12 hours for the target compound vs. 8 hours for 4-Carboxy-3-chlorophenylboronic acid. The electron-withdrawing Cl and alkoxy groups stabilize the boronate form .

- Activation energy (Ea) for hydrolysis is 45 kJ/mol, calculated via Arrhenius plots from 25–60°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.